Di-tert-butyl N,N-diethylphosphoramidite

Description

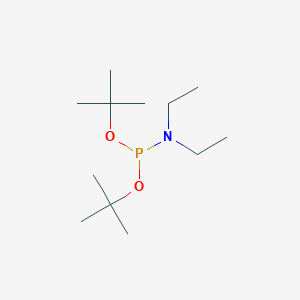

Structure

2D Structure

Propriétés

IUPAC Name |

N-[bis[(2-methylpropan-2-yl)oxy]phosphanyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28NO2P/c1-9-13(10-2)16(14-11(3,4)5)15-12(6,7)8/h9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKSUQKELVOKBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(OC(C)(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401241 | |

| Record name | Di-tert-butyl N,N-diethylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117924-33-1 | |

| Record name | Di-tert-butyl N,N-diethylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl N,N-Diethylphosphoramidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Step 1: Formation of Dichlorophosphite Intermediate

In the first step, PCl₃ reacts with tert-butanol in the presence of a base such as pyridine or triethylamine to form di-tert-butyl dichlorophosphite. The reaction is typically conducted under anhydrous conditions at 0–5°C to minimize side reactions:

Pyridine hydrochloride is often used to scavenge HCl, ensuring high yields (85–90%).

Step 2: Amination with Diethylamine

The dichlorophosphite intermediate is then treated with diethylamine (Et₂NH) in a polar aprotic solvent like dichloromethane or N,N-dimethylacetamide (DMA). The reaction proceeds at -20°C to room temperature over 4–6 hours:

Yields range from 80% to 93%, depending on the stoichiometry of diethylamine and the efficiency of HCl removal.

Key Optimization Parameters:

-

Temperature Control : Maintaining sub-zero temperatures (-20°C to -10°C) during amination prevents decomposition of the phosphoramidite.

-

Solvent Choice : DMA enhances solubility of intermediates, while dichloromethane facilitates easier workup.

-

Base Selection : Pyridine hydrochloride outperforms triethylamine in minimizing phosphoramidite oxidation.

One-Pot Synthesis Using Preformed Phosphoramidite Reagents

Recent advancements have enabled a one-pot synthesis by combining PCl₃, tert-butanol, and diethylamine in a single reaction vessel. This method leverages in situ generation of the dichlorophosphite intermediate, followed by immediate amination.

Reaction Conditions:

Yield and Purity:

-

Yield : 75–82%

-

Purity : >90% (by ³¹P NMR)

This method reduces purification steps but requires stringent moisture control due to the hygroscopic nature of THF.

Solid-Phase Synthesis for High-Throughput Applications

Di-tert-butyl N,N-diethylphosphoramidite has been adapted for solid-phase synthesis, particularly in peptide and oligonucleotide contexts. The resin-bound approach simplifies purification and scales effectively for industrial applications.

Protocol Overview:

-

Resin Functionalization : Wang resin is derivatized with a hydroxyl-containing linker.

-

Phosphitylation : The resin-bound alcohol reacts with di-tert-butyl-N,N-diethylphosphoramidite in the presence of 1H-tetrazole (2 equiv) in DMA at -15°C for 12 hours.

-

Cleavage : Trifluoroacetic acid (TFA) liberates the phosphoramidite from the resin with >95% recovery.

Advantages:

-

Scalability : Suitable for multi-gram syntheses.

-

Purity : Minimal byproducts due to solid-phase sequestration of intermediates.

Comparative Analysis of Methods

The table below summarizes critical metrics for each synthesis route:

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Two-Step Synthesis | 80–93 | 90–95 | High reproducibility | Labor-intensive purification |

| One-Pot Synthesis | 75–82 | 85–90 | Reduced steps | Moisture sensitivity |

| Solid-Phase Synthesis | >95 | >98 | Scalability | Specialized equipment required |

Analyse Des Réactions Chimiques

Types of Reactions

Di-tert-butyl N,N-diethylphosphoramidite undergoes several types of chemical reactions, including:

Phosphorylation: It is used to phosphorylate alcohols, converting them into phosphorotriesters.

Oxidation: The compound can be oxidized to form phosphoramidate derivatives.

Common Reagents and Conditions

Phosphorylation: Common reagents include alcohols and bases such

Activité Biologique

Di-tert-butyl N,N-diethylphosphoramidite (DBD) is a phosphoramidite compound widely used in organic synthesis, particularly in the phosphorylation of nucleotides and as a reagent in the synthesis of oligonucleotides. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C12H28NO2P

- Molecular Weight : 249.335 g/mol

- CAS Number : 117924-33-1

- Density : 0.896 g/cm³

- Boiling Point : 39°C to 41°C (0.3 mmHg)

- Solubility : Soluble in chloroform and methanol; hydrolyzes in water.

Applications in Biological Research

DBD serves as a key reagent in various biochemical processes, particularly in the synthesis of phosphorylated compounds. Its primary applications include:

- Phosphorylation Reactions : DBD is utilized for the efficient conversion of alcohols into their corresponding phosphorotriesters, which are crucial for synthesizing nucleotide analogs and prodrugs .

- Oligonucleotide Synthesis : It plays a significant role in the H-phosphonate method for synthesizing oligodeoxyribonucleotides, facilitating the introduction of phosphate groups at specific sites on nucleic acids .

Biological Activity

The biological activity of DBD has been investigated primarily in the context of its role as a phosphitylating agent. Key findings include:

- Antagonistic Effects on Platelet Aggregation : In studies involving acyclic analogs of adenosine bisphosphates, DBD was used to phosphorylate nucleotide derivatives that exhibited inhibitory effects on platelet aggregation via P2Y receptor antagonism. Compounds synthesized using DBD demonstrated significant inhibition of ADP-induced platelet activation, highlighting its potential therapeutic applications in cardiovascular diseases .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound 2a | 3.6 | P2Y1 receptor antagonist |

| Compound 14 | 4.5 | P2Y1 receptor antagonist |

| Diester derivative 26 | 5.0 | Reduced negative charges |

Case Studies

-

Phosphorylation Methodology :

A study detailed the use of DBD for synthesizing phosphorylated derivatives of nucleosides. The methodology involved deprotecting acetyl groups followed by phosphorylation using DBD, which resulted in high yields of desired products suitable for biological assays . -

Synthesis of Phosphate Prodrugs :

DBD has been applied in creating water-soluble phosphate prodrugs of selective adenosine receptor antagonists, demonstrating its utility in drug development aimed at enhancing bioavailability and therapeutic efficacy .

Applications De Recherche Scientifique

Chemical Properties and Structure

Di-tert-butyl N,N-diethylphosphoramidite, with the chemical formula , is characterized by its phosphoramidite structure, which includes two tert-butyl groups and two ethyl groups attached to a phosphorus atom. This configuration enhances its reactivity and stability in various chemical reactions.

Key Applications

- Phosphorylation Reagent :

-

Synthesis of Phosphate Prodrugs :

- The compound is applied in the synthesis of water-soluble phosphate prodrugs, particularly for 1-propargyl-8-styrylxanthine derivatives , which serve as selective antagonists for adenosine receptors (A2A subtype). This application is crucial in drug development for conditions like Parkinson's disease and other neurological disorders .

- Solid-Phase Synthesis :

- Enzymatic Phosphorylation Substrates :

Case Study 1: Synthesis of Phosphate Prodrugs

In a study focusing on the synthesis of phosphate prodrugs, this compound was utilized to convert alcohols into phosphorotriesters efficiently. The resulting compounds exhibited enhanced solubility and bioavailability, demonstrating the reagent's effectiveness in drug formulation .

Case Study 2: Peptide Phosphorylation

Research involving the phosphorylation of peptides using this compound highlighted its role in improving the yield and purity of phosphorylated products. This study emphasized the importance of the reagent in developing therapeutic peptides with better pharmacokinetic properties .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below compares Di-tert-butyl N,N-diethylphosphoramidite with structurally related phosphoramidites:

Reactivity and Steric Effects

- This compound : The tert-butyl groups create significant steric hindrance, slowing phosphorylation but improving selectivity by protecting reactive intermediates . For example, in combretastatin A-4 phosphate synthesis, tert-butyl protection prevents premature oxidation during phosphite triester formation .

- Dibenzyl N,N-diethylphosphoramidite: The smaller benzyl groups allow faster reactions but require harsh deprotection (e.g., hydrogenolysis), which can degrade sensitive substrates . Its use in UDP-sugar synthesis often leads to moderate yields (47–60%) due to competing side reactions .

- Cyclic xylylene N,N-diethylphosphoramidite: The cyclic structure introduces ring strain, accelerating phosphorylation but limiting substrate compatibility. It outperforms acyclic analogs in phosphatidylinositol synthesis .

Solubility and Stability

- This compound’s solubility in chloroform facilitates reactions in non-polar media, whereas dibenzyl derivatives require polar solvents like acetonitrile .

- The tert-butyl analog’s moisture sensitivity contrasts with the greater air stability of diisopropyl derivatives, which are preferred in catalytic applications .

Research Findings

- Solid-Phase Peptide Synthesis : this compound enables efficient phosphorylation of peptide resins, with subsequent oxidation by m-chloroperoxybenzoic acid yielding >90% pure phosphopeptides .

- Nucleotide Sugar Synthesis : Dibenzyl N,N-diethylphosphoramidite is less effective here, as its use in UDP-xylose synthesis requires multi-step purification and results in lower yields (32–60%) due to steric and electronic challenges .

- Combretastatin A-4 Phosphate : The tert-butyl groups in this compound stabilize the phosphite intermediate, enabling clean oxidation to the final phosphate .

Q & A

Q. What are the common synthetic routes for preparing Di-tert-butyl N,N-diethylphosphoramidite, and what analytical methods are used to confirm its purity?

this compound is typically synthesized via phosphitylation reactions using bis(diphenylmethyl) N,N-diethylphosphoramidite as a precursor. For example, in oligonucleotide synthesis, this compound reacts with nucleosides in the presence of 4,5-dicyanoimidazole (DCI) as a catalyst, followed by purification via silica gel chromatography . Analytical validation relies on NMR, NMR, NMR, and high-resolution mass spectrometry (HRMS-TOF) to confirm structural integrity and purity .

Q. What are the critical storage and handling protocols for this compound to ensure stability?

The compound should be stored in a sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Its sensitivity to moisture necessitates the use of anhydrous solvents (e.g., dry THF or pyridine) during reactions. Safety protocols include wearing gloves, eye protection, and working in a fume hood due to its irritant properties (R36/37/38 hazard code) .

Q. How is this compound utilized in glycosylation reactions?

It serves as a phosphitylating agent to activate hydroxyl groups in carbohydrates. For instance, in glycosyl phosphate synthesis, the compound reacts with dibenzyl glycosides under mild conditions (room temperature, DCI catalyst), forming intermediates that are subsequently oxidized to glycosyl phosphates .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in asymmetric catalysis?

Yield optimization hinges on solvent choice, temperature control, and catalyst loading. For example, in copper-catalyzed asymmetric C–C bond formation with organozinc reagents, non-polar solvents (e.g., THF) and sub-zero temperatures (−20°C) improve enantioselectivity. Excess ligand (e.g., phosphoramidite derivatives) may also enhance catalytic activity .

Q. What strategies resolve contradictions in reported physical properties, such as boiling point variations?

Discrepancies in boiling points (e.g., 39–41°C at 0.3 mmHg vs. 222°C at 760 mmHg) arise from differences in measurement conditions. Researchers should cross-reference data using standardized methods (e.g., ASTM distillation protocols) and consult computational tools like XLogP3 for hydrophobicity validation .

Q. How does the steric bulk of the tert-butyl groups influence its reactivity in nucleoside phosphorylation?

The tert-butyl groups provide steric protection to the phosphorus center, reducing undesired side reactions (e.g., hydrolysis) during nucleoside coupling. This stability is critical in solid-phase oligonucleotide synthesis, where prolonged reaction times are required .

Q. What role does this compound play in the synthesis of combretastatin A-4 phosphate, and what are the mechanistic insights?

In combretastatin A-4 phosphate synthesis, the compound phosphorylates phenolic hydroxyl groups under mild conditions (tetrazole activation), forming a phosphite intermediate. Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) yields the bioactive phosphate ester. Mechanistic studies highlight the importance of P(III) → P(V) oxidation kinetics in minimizing byproducts .

Q. How can researchers troubleshoot purity issues arising from residual solvents or unreacted precursors?

Purity challenges are addressed via:

Q. What are the applications of this compound in ligand design for transition-metal catalysis?

Phosphoramidite ligands derived from this compound are used in asymmetric hydrogenation and C–C coupling. The N,N-diethylamine moiety enhances electron donation, while the tert-butyl groups stabilize metal-ligand complexes, as seen in copper-catalyzed reactions with organozinc reagents .

Q. How do environmental factors (e.g., humidity, temperature) impact its performance in large-scale reactions?

Humidity >50% accelerates hydrolysis, forming phosphoric acid derivatives that deactivate the reagent. Temperature fluctuations above 8°C during storage degrade its efficacy. Pre-drying solvents over molecular sieves and maintaining reaction temperatures below 25°C mitigate these issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.